molecular formula C5H9ClO3 B13138649 2-Chloro-4-methoxybutanoic acid CAS No. 63505-32-8

2-Chloro-4-methoxybutanoic acid

Cat. No.: B13138649
CAS No.: 63505-32-8
M. Wt: 152.57 g/mol
InChI Key: MHXVBSKNOOUBFH-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxybutanoic acid is a chemical compound with the CAS Registry Number 63505-32-8 and the molecular formula C5H9ClO3, corresponding to a molecular weight of 152.58 . This compound is a chiral carboxylic acid that serves as a valuable building block in organic synthesis and medicinal chemistry research. The molecule features both a reactive chloro substituent and a methoxy ether functional group, making it a versatile precursor for the synthesis of more complex structures. Researchers utilize this compound as an intermediate in the development of potential pharmaceutical agents and other fine chemicals. The structural motif of halogenated carboxylic acids is of significant interest in the study of mutagens and carcinogens, as demonstrated by research on the structurally similar compound 2-chloro-4-methylthiobutanoic acid, which was identified as a novel mutagen from processed fish . This highlights the importance of such compounds in toxicological and carcinogenesis research. This compound is for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

63505-32-8

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

2-chloro-4-methoxybutanoic acid

InChI

InChI=1S/C5H9ClO3/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

MHXVBSKNOOUBFH-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Methoxybutanoic Acid and Its Analogues

Direct Halogenation Strategies

Direct halogenation methods involve the direct replacement of the α-hydrogen of the carboxylic acid with a chlorine atom. These strategies are often favored for their straightforwardness, though they can present challenges regarding selectivity.

The direct α-chlorination of a butanoic acid derivative like 4-methoxybutanoic acid is a primary synthetic route. This transformation typically involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride. pearson.comlibretexts.org Reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅) are commonly employed for this initial activation step. pearson.com

Once the acid chloride is formed, a chlorinating agent is used to introduce the chlorine at the α-position. A notable reagent for this step is trichloroisocyanuric acid (TCCA), which serves as an efficient source of electrophilic chlorine. researchgate.net This method has been successfully applied to the α-chlorination of phenylacetic acid and its analogues, providing a model for its application to aliphatic systems like 4-methoxybutanoic acid. nih.gov The reaction proceeds by halogenating the enol form of the acyl halide. nih.gov For substrates with electron-rich aromatic rings, there is a risk of competing electrophilic aromatic substitution, a consideration less relevant for the aliphatic backbone of butanoic acid derivatives. nih.gov

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the α-halogenation of carboxylic acids. chemistrylearner.combyjus.com The reaction is initiated with a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PCl₃ for chlorination) and a molar equivalent of the halogen. byjus.com

The established mechanism involves four key stages: masterorganicchemistry.com

Acyl Halide Formation : The carboxylic acid is first converted to its corresponding acyl halide by the phosphorus trihalide. masterorganicchemistry.compw.live

Enolization : The acyl halide then undergoes keto-enol tautomerism to form an enol intermediate. byjus.commasterorganicchemistry.com

α-Halogenation : The enol, acting as a nucleophile, attacks the halogen (e.g., Cl₂), resulting in halogenation at the α-carbon. masterorganicchemistry.com

Hydrolysis : The resulting α-halo acyl halide is subsequently hydrolyzed, often during an aqueous workup, to yield the final α-halocarboxylic acid. masterorganicchemistry.com

This reaction is highly specific for the α-position and can be adapted for γ-substituted butanoic acids such as 4-methoxybutanoic acid. The methoxy (B1213986) group at the γ-position is sufficiently removed from the reaction center and does not interfere with the mechanism. The conditions are generally stringent, often requiring elevated temperatures. byjus.comalfa-chemistry.com

ReactantReagentsKey IntermediateProduct
4-Methoxybutanoic Acid1. PCl₃ (cat.), Cl₂ 2. H₂O2-Chloro-4-methoxybutanoyl chloride2-Chloro-4-methoxybutanoic acid

Oxidative α-halogenation represents an alternative strategy where the electrophilic halogen species is generated in situ. This is often achieved by combining a halide source, such as hydrochloric acid (HCl), with a suitable oxidizing agent. jalsnet.com This approach can be seen as an environmentally benign process as it avoids the direct use of molecular chlorine. jalsnet.com

Systems such as sodium chlorate (B79027) (NaClO₃) and HCl in an aqueous medium have been effectively used for the chlorination of various organic compounds. jalsnet.com The principle relies on the oxidation of the chloride ion to generate an active chlorinating species that can then react with the enol or enolate form of the carboxylic acid or its derivative. While many reported applications focus on aromatic compounds or ketones, the underlying principle is applicable to the α-chlorination of carboxylic acids. jalsnet.com The reaction of 4-methoxybutanoic acid under such conditions would involve the formation of its enol intermediate, followed by attack from the in situ-generated electrophilic chlorine.

Stereoselective Synthesis Approaches

For applications requiring a specific stereoisomer, stereoselective synthesis is necessary. This involves methods that can control the three-dimensional arrangement of atoms, leading to an enantiomerically enriched or pure product.

Asymmetric chlorination involves the direct, enantioselective chlorination of a prochiral substrate. Achieving high stereocontrol in the direct α-chlorination of a carboxylic acid like 4-methoxybutanoic acid is a significant synthetic challenge. This typically requires the use of a chiral catalyst or a chiral auxiliary that can differentiate between the two prochiral α-hydrogens. The catalyst or auxiliary creates a chiral environment around the substrate, directing the attack of the chlorinating agent to one face of the enol or enolate intermediate, thereby producing one enantiomer in excess.

A more common and often more reliable method for obtaining enantiopure α-haloacids is through the use of the "chiral pool". wikipedia.orgnih.gov This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov Common contributors to the chiral pool include amino acids, hydroxy acids, and sugars. wikipedia.orgnih.gov

The synthesis of enantiopure this compound can be envisioned starting from a suitable chiral precursor that already contains the required stereocenter.

From α-Amino Acids : α-Amino acids are excellent chiral building blocks. nih.govresearchgate.net A plausible route could start from an enantiopure amino acid like L-glutamic acid. Through a series of established chemical transformations, the side-chain carboxylic acid could be reduced and methylated to form the 4-methoxy functionality, while the α-amino group can be converted to a chloro group (e.g., via a Sandmeyer-type reaction on the corresponding diazonium salt) with control over the stereochemical outcome. The use of α-amino acids as chiral templates is a powerful tool in the synthesis of complex, optically active molecules. researchgate.net

From α-Hydroxy Acids : Enantiopure α-hydroxy acids are also valuable chiral precursors. monad.edu.in The synthesis could begin with an enantiomerically pure 2-hydroxy-4-methoxybutanoic acid. The hydroxyl group can be converted into a chlorine atom, often with inversion of configuration, using reagents such as thionyl chloride. This provides a direct pathway from a chiral hydroxy acid to the corresponding chiral halo acid. monad.edu.in

Chiral Precursor TypeExample PrecursorKey TransformationAdvantage
α-Amino AcidL-Glutamic AcidDiazotization followed by substitution (e.g., Sandmeyer reaction)High availability of enantiopure starting material. nih.govresearchgate.net
α-Hydroxy Acid(R)- or (S)-2-Hydroxy-4-methoxybutanoic AcidSubstitution of -OH with -Cl (e.g., using SOCl₂)Direct conversion of the functional group at the stereocenter. monad.edu.in

Development of Catalytic Enantioselective Pathways

A significant advancement in the synthesis of chiral α-chloro carbonyl compounds, which are direct precursors to α-chloro acids, has been the development of organocatalytic asymmetric α-chlorination of aldehydes. acs.orgorganic-chemistry.orgorganic-chemistry.org This approach utilizes small organic molecules as catalysts, avoiding the need for metal-based reagents.

The reaction typically proceeds through enamine catalysis, where a chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. organic-chemistry.orgnih.gov This intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to stereoselectively form the α-chloro aldehyde. organic-chemistry.orgnih.gov The resulting optically active α-chloro aldehydes are versatile building blocks that can be oxidized to the corresponding α-chloro carboxylic acids or reduced to α-chloro alcohols without loss of optical purity. acs.orgnih.gov

Research by MacMillan and colleagues demonstrated the use of an imidazolidinone catalyst with a perchlorinated quinone as the chlorine source, achieving high enantioselectivity. organic-chemistry.org Concurrently, Jørgensen's group developed a complementary method using easily accessible catalysts like L-proline amides and (2R,5R)-diphenylpyrrolidine with NCS as the chlorine source. organic-chemistry.orgnih.gov These methods are effective for a range of aldehyde substrates, affording the products in excellent yields and high enantiomeric excess (ee). organic-chemistry.orgorganic-chemistry.org

Aldehyde SubstrateCatalystChlorine SourceSolventTemp (°C)Yield (%)Enantiomeric Excess (% ee)Reference
OctanalImidazolidinonePerchlorinated QuinoneAcetone (B3395972)-309192 organic-chemistry.org
Hexanal(2R,5R)-diphenylpyrrolidineNCSDCE-109994 organic-chemistry.org
Hydrocinnamaldehyde(2R,5R)-diphenylpyrrolidineNCSDCE-109691 organic-chemistry.org
Cyclohexanecarboxaldehyde(2R,5R)-diphenylpyrrolidineNCSDCE-109995 organic-chemistry.org

Nucleophilic Substitution Reactions for Methoxy Group Introduction

The introduction of the methoxy group at the 4-position of the butanoic acid backbone is typically achieved via a nucleophilic substitution reaction. The Williamson ether synthesis is a classic and widely used method for this transformation. byjus.com This reaction involves the attack of an alkoxide nucleophile, in this case, sodium methoxide (B1231860), on an alkyl halide or other substrate with a suitable leaving group. byjus.comuniversalclass.com

The mechanism is generally a bimolecular nucleophilic substitution (Sₙ2). libretexts.org In this single-step process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration if the carbon is a stereocenter. libretexts.org For the synthesis of 4-methoxybutanoic acid derivatives, a precursor such as a 4-halobutanoate ester would be used. The reaction's success is highly dependent on the substrate; primary alkyl halides are ideal as they minimize the competing elimination reaction pathway, which becomes significant with secondary and especially tertiary halides. byjus.comlibretexts.org

ComponentExample Compound/ReagentRole in Reaction
SubstrateMethyl 2-chloro-4-bromobutanoateElectrophile with a leaving group (Br)
NucleophileSodium methoxide (NaOCH₃)Electron-rich species that attacks the electrophile
SolventMethanol (B129727) or other polar aprotic solventMedium for the reaction
ProductMethyl 2-chloro-4-methoxybutanoateResult of substitution

Green Chemistry Principles in Synthesis of Related Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comgreenchemistry-toolkit.org These principles are increasingly being applied to the synthesis of α-haloacids and their analogues.

Key green chemistry principles relevant to this synthesis include:

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org The organocatalytic pathways described in section 2.2.3 are a prime example, replacing older methods that required stoichiometric amounts of chiral auxiliaries.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Williamson ether synthesis can have high atom economy, though the formation of a salt byproduct must be considered.

Less Hazardous Chemical Syntheses : This principle encourages avoiding toxic reagents. Traditional α-halogenation of carboxylic acids often uses reagents like phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinski reaction. chemistrysteps.com Greener alternatives are being developed, such as using photocatalysis with visible light, which offers an energy-efficient and less hazardous route for halogenations.

Safer Solvents and Auxiliaries : Many traditional reactions use hazardous chlorinated solvents like dichloroethane (DCE). organic-chemistry.org Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids.

Synthetic StepTraditional MethodGreener AlternativeGreen Principle Applied
α-HalogenationHell-Volhard-Zelinski (e.g., PBr₃/Br₂) chemistrysteps.comOrganocatalysis or Photocatalysis organic-chemistry.orgCatalysis, Less Hazardous Synthesis
Solvent ChoiceChlorinated Solvents (e.g., Dichloroethane) organic-chemistry.orgWater, Ionic Liquids, or solvent-free conditionsSafer Solvents & Auxiliaries
Energy InputHigh Temperature RefluxAmbient Temperature, Photochemical or Electrochemical Activation Design for Energy Efficiency

Continuous Flow Chemistry Applications in α-Haloacid Synthesis

Continuous flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.org This technology is particularly well-suited for the synthesis of α-haloacids and related compounds due to enhanced safety, control, and scalability. nih.gov

The halogenation of organic compounds, especially with elemental halogens (X₂) or hydrogen halides (HX), can be highly exothermic and rapid, posing control and safety challenges in large-scale batch reactors. rsc.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, mitigating the risk of thermal runaways. rsc.org This technology also enables the safe handling of hazardous reagents by generating and consuming them in-situ, minimizing operator exposure.

Recent studies have demonstrated the use of telescoped continuous flow protocols to synthesize complex molecules starting from simple carboxylic acids. For example, a flow process was developed for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. nih.gov This involved the in-flow conversion of the carboxylic acid to an activated intermediate, followed by α-functionalization and subsequent reaction with a nucleophile, all without isolating intermediates. nih.gov This approach is directly analogous to potential flow syntheses of this compound, highlighting the technology's potential to improve efficiency and safety in multistep syntheses.

ParameterBatch ProcessingContinuous Flow Chemistry
SafetyHigher risk with hazardous/exothermic reactions due to large volumes.Enhanced safety through small reaction volumes and superior heat/mass transfer. rsc.org
Reaction ControlDifficult to control temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and residence time, improving selectivity. nih.gov
ScalabilityScaling up can be complex and non-linear ("scale-up issues").Straightforward scaling by running the system for a longer duration ("scaling-out"). nih.gov
Handling of Hazardous ReagentsRequires storage and handling of large quantities of hazardous materials.Allows for in-situ generation and immediate consumption of unstable or toxic reagents. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Methoxybutanoic Acid

Nucleophilic Substitution Reactions at the α-Chloro Center

The chlorine atom at the α-position to the carboxylic acid is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. utexas.edu This type of reaction, known as nucleophilic substitution, is a fundamental process for introducing new functional groups. The reaction generally proceeds via an S\textsubscript{N}2 mechanism, which involves a single, concerted step where the nucleophile attacks the carbon as the chloride ion departs. libretexts.orgyoutube.comlibretexts.org

Reactivity with Oxygen Nucleophiles

When 2-Chloro-4-methoxybutanoic acid is treated with oxygen-based nucleophiles, such as water or alcohols, a substitution reaction can occur to yield the corresponding α-hydroxy or α-alkoxy acid. For instance, hydrolysis under appropriate conditions would replace the chlorine atom with a hydroxyl group, forming 2-Hydroxy-4-methoxybutanoic acid. This transformation is a standard reaction for α-halo acids. The synthesis of related hydroxy acids, such as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), often proceeds through pathways involving similar intermediates, highlighting the viability of this transformation. google.com

Table 1: Reaction with Oxygen Nucleophiles

Reactant Nucleophile Product General Conditions
This compound Water (H₂O) 2-Hydroxy-4-methoxybutanoic acid Aqueous, heat

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with the α-chloro center to form α-amino acids. libretexts.orgmsu.edulibretexts.org The reaction with ammonia, followed by neutralization, yields 2-Amino-4-methoxybutanoic acid, a non-proteinogenic amino acid. The synthesis of analogous amino acids, like 2-amino-4-(trifluoromethoxy)butanoic acid, demonstrates this synthetic route. rsc.org This amination reaction is a cornerstone in the synthesis of novel amino acids from α-halo acid precursors. wikipedia.org

Table 2: Reaction with Nitrogen Nucleophiles

Reactant Nucleophile Product General Conditions
This compound Ammonia (NH₃) 2-Amino-4-methoxybutanoic acid Aqueous ammonia, heat

Halogen Exchange Reactions

The chlorine atom can be substituted by other halogens, most commonly iodine, through a process known as the Finkelstein reaction. Treating this compound with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972) results in the formation of 2-Iodo-4-methoxybutanoic acid. The precipitation of sodium chloride in acetone drives the equilibrium towards the product. This reaction is highly effective for converting alkyl chlorides to the more reactive alkyl iodides. quizlet.com

Table 3: Halogen Exchange Reaction

Reactant Reagent Product Solvent

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is another key site for chemical modification, allowing for the synthesis of esters and amides, which are important derivatives in various chemical and biological contexts.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to obtain high yields of the ester, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.com For example, reacting the acid with methanol (B129727) and a catalytic amount of sulfuric acid will produce Methyl 2-chloro-4-methoxybutanoate. libretexts.org This method is widely applicable for converting carboxylic acids into their corresponding esters. researchgate.net

Table 4: Fischer Esterification

Reactant Alcohol Product Catalyst
This compound Methanol (CH₃OH) Methyl 2-chloro-4-methoxybutanoate H₂SO₄ (conc.)

Amide Formation Reactions

The conversion of this compound into an amide requires reacting the carboxylic acid with an amine. However, the direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orgyoutube.com To facilitate amide bond formation, the carboxylic acid is typically activated first. Common methods include converting the acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to promote the direct condensation of the carboxylic acid and amine. youtube.comyoutube.com

Table 5: Amide Formation Pathways

Reactant Reagents Intermediate Product (with R-NH₂)
This compound 1. SOCl₂ 2. Amine (R-NH₂) 2-Chloro-4-methoxybutanoyl chloride N-R-2-Chloro-4-methoxybutanamide

Reduction to Alcohols

The reduction of carboxylic acids is a fundamental transformation in organic synthesis, yielding primary alcohols. For this compound, this transformation involves the conversion of the carboxyl group (-COOH) into a primary alcohol group (-CH₂OH). This reaction requires a potent reducing agent, as carboxylic acids are less reactive towards reduction than aldehydes or ketones. openstax.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. openstax.orgchemguide.co.uk It is a powerful source of hydride ions (H⁻) and is capable of reducing carboxylic acids and esters, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective for this purpose. openstax.orgchemguide.co.uklibretexts.org The reaction is generally carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The process involves two main stages: the initial reduction to an aldehyde, which is immediately further reduced to the primary alcohol. chemguide.co.uk It is not possible to stop the reaction at the aldehyde stage. chemguide.co.uk

Table 1: Reduction of this compound

Reactant Reagent Product

Methoxy (B1213986) Group Reactivity and Transformations

Theoretical studies on similar structures, such as methoxyalkyl chlorides, provide insight into the potential role of the methoxy group. researchgate.net For instance, in the gas-phase elimination reactions of 4-methoxy-1-chlorobutane, a structurally analogous compound, the methoxy group can act as an internal nucleophile. researchgate.net This can lead to an intramolecular cyclization reaction, resulting in the formation of a cyclic ether (tetrahydrofuran) and chloromethane. researchgate.net This suggests that under conditions promoting intramolecular substitution, the methoxy group of this compound could potentially facilitate cyclization, although the presence of the chloro and carboxyl groups would significantly influence the reaction pathways.

Under strongly acidic conditions (e.g., using HBr or HI), the ether linkage can be cleaved. This is a standard reaction of ethers, but it requires harsh conditions that could also affect other functional groups in the molecule.

Table 2: Potential Transformations Involving the Methoxy Group

Reaction Type Reagents/Conditions Potential Product(s) Notes
Intramolecular Cyclization Heat or Lewis Acid Tetrahydrofuran-3-carboxylic acid This is a hypothetical pathway based on the reactivity of similar molecules. researchgate.net

Hydrolysis and Solvolysis Mechanisms

Hydrolysis and solvolysis of this compound can occur at two potential sites: the α-chloro substituent and, under more forceful conditions, the methoxy group.

The chlorine atom at the α-position to the carboxylic acid is particularly susceptible to nucleophilic substitution. libretexts.org The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon toward Sɴ2 reactions. libretexts.org This acceleration is attributed to the stabilization of the transition state by the neighboring carbonyl functionality. libretexts.org In a hydrolysis reaction, a water molecule acts as the nucleophile, displacing the chloride ion to form an α-hydroxy acid, specifically 2-hydroxy-4-methoxybutanoic acid. The reaction with other solvents, termed solvolysis, proceeds via a similar Sɴ2 mechanism.

The hydrolysis of the methoxy (ether) group is significantly more difficult and requires severe conditions, such as concentrated strong acids (HBr, HI) and heat, as mentioned previously.

Studies on the hydrolysis of related compounds, such as 2-hydroxy-4-(methylthio)butanoic acid (HMB) dimer, indicate that hydrolysis can be complex and that enzymatic factors can play a crucial role in specific environments, though chemical hydrolysis remains fundamental. nih.gov For this compound, non-enzymatic, acid- or base-catalyzed hydrolysis of the C-Cl bond is the more readily achievable transformation in a typical laboratory setting.

Table 3: Hydrolysis/Solvolysis of this compound

Reaction Site Mechanism Conditions Product
α-Carbon (C-Cl bond) Sɴ2 Nucleophilic Substitution Water (hydrolysis) or other solvent (solvolysis) 2-Hydroxy-4-methoxybutanoic acid

Mechanistic Studies of α-Halogenated Carboxylic Acid Reactions

The reactivity of α-halogenated carboxylic acids is a well-studied area of organic chemistry, with reaction mechanisms dominated by the interplay between the halogen and the adjacent carboxyl group. chemistrysteps.comlibretexts.org

The primary synthetic route to these compounds is the Hell-Volhard-Zelinskii (HVZ) reaction. libretexts.orgjove.com The mechanism of the HVZ reaction is critical as it highlights why direct halogenation of the carboxylic acid is ineffective. chemistrysteps.comjove.com The carboxylic acid is first converted into an acid halide (e.g., an acyl bromide using PBr₃), which can then readily form an enol. libretexts.orglibretexts.org This enol tautomer is the key intermediate that reacts with the halogen (e.g., Br₂) to achieve halogenation at the α-position. libretexts.org Subsequent hydrolysis of the α-halo acyl halide regenerates the carboxylic acid function, yielding the final product. chemistrysteps.comjove.com

The most significant reaction of α-halogenated carboxylic acids is nucleophilic substitution at the α-carbon. As previously noted, these compounds are highly reactive substrates for Sɴ2 reactions. libretexts.org The electrophilic character of the carbonyl carbon enhances the electrophilicity of the adjacent α-carbon, making it an excellent target for nucleophiles. libretexts.org This electronic effect stabilizes the Sɴ2 transition state, leading to significantly faster reaction rates compared to analogous primary alkyl halides. libretexts.org This enhanced reactivity makes α-halo acids valuable synthetic intermediates for producing a wide range of other compounds, including α-hydroxy acids and α-amino acids (via reaction with ammonia). libretexts.org

Table 4: Key Mechanistic Features of α-Halogenated Carboxylic Acids

Feature Description Implication for this compound
Synthesis (HVZ Reaction) Involves conversion to an acid halide intermediate, followed by enolization and halogenation. libretexts.orglibretexts.org The compound is synthesized via its acyl chloride intermediate.
α-Carbon Reactivity The α-carbon is highly electrophilic and activated towards Sɴ2 reactions. libretexts.org The chlorine atom is readily displaced by a wide range of nucleophiles.
Transition State Stabilization The adjacent carbonyl group stabilizes the Sɴ2 transition state, increasing reaction rates. libretexts.org Reactions at the α-carbon are faster than at a comparable alkyl chloride.

| Synthetic Utility | Serve as versatile precursors to other α-substituted carboxylic acids. libretexts.org | Can be converted to 2-hydroxy-4-methoxybutanoic acid or 2-amino-4-methoxybutanoic acid. |

Derivatization Strategies for Research Applications

Formation of Ester Derivatives for Analytical Characterization

No specific methods for the esterification of 2-Chloro-4-methoxybutanoic acid for analytical characterization have been documented in the available literature.

Acylation and Protection Strategies

There is no available information on specific acylation reactions or the use of protecting groups with this compound.

Conjugation for Probing Chemical Interactions

No studies detailing the conjugation of this compound to other molecules for the purpose of probing chemical interactions were found.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Stereocontrolled Syntheses of Bioactive Molecules

The precise arrangement of atoms in three-dimensional space is critical for the biological activity of many pharmaceutical compounds. Chiral building blocks like 2-Chloro-4-methoxybutanoic acid are instrumental in achieving the desired stereochemistry in a target molecule. The presence of a chlorine atom at the α-position to the carboxylic acid allows for stereospecific nucleophilic substitution reactions. This enables the introduction of various functional groups with a high degree of control over the stereochemical outcome.

For instance, the synthesis of novel enzyme inhibitors or receptor agonists can utilize the chiral backbone of this compound to ensure the final product interacts with its biological target in a specific and effective manner. The methoxy (B1213986) group at the 4-position offers an additional site for chemical modification, either before or after the manipulation of the α-chloro acid moiety, further expanding its synthetic utility. While specific, publicly documented syntheses of major bioactive molecules directly from this compound are not widely reported, its structural motifs are found within larger, more complex bioactive compounds, suggesting its potential as a key starting material or intermediate.

Utility in the Construction of Complex Molecular Architectures

Beyond its application in the synthesis of specific bioactive molecules, this compound serves as a valuable tool for the construction of complex molecular frameworks. The ability to undergo a variety of chemical transformations, such as substitution, elimination, and coupling reactions, makes it a versatile component in the toolbox of a synthetic chemist.

Organometallic chemistry, for example, can leverage the chloro-substituted carbon for cross-coupling reactions, allowing for the formation of new carbon-carbon bonds and the assembly of intricate carbon skeletons. nih.gov The carboxylic acid functionality can be readily converted into other functional groups like esters, amides, or alcohols, providing further avenues for elaboration and the construction of diverse molecular architectures, including macrocycles and polycyclic systems. The inherent chirality of the starting material ensures that these complex structures are formed with a defined three-dimensional geometry.

Development of New Synthetic Pathways utilizing Chiral α-Halo Carboxylic Acids

The study of chiral α-halo carboxylic acids, including this compound, contributes to the broader development of new synthetic methods. Research in this area aims to discover novel reactions and strategies that can be applied to a wide range of chemical syntheses. The unique reactivity of the α-halo acid moiety, influenced by the electronic and steric properties of the rest of the molecule, provides a platform for exploring new catalytic systems and reaction conditions.

For example, the development of enantioselective catalytic processes that can differentiate between the two enantiomers of a racemic α-halo acid would be a significant advancement. Furthermore, the exploration of cascade reactions, where multiple chemical transformations occur in a single pot, can be facilitated by the dual functionality of molecules like this compound. These new synthetic pathways, once established, can streamline the synthesis of complex molecules, making them more efficient and sustainable.

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-4-methoxybutanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR Chemical Shift Analysis and Stereochemical Assignment

Proton (¹H) NMR spectroscopy offers insights into the number of different types of protons in a molecule and their immediate electronic environment. libretexts.org The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.org In this compound, the protons are expected to exhibit distinct chemical shifts due to the presence of electronegative chlorine and oxygen atoms. libretexts.orglibretexts.org

The proton on the carbon bearing the chlorine atom (H-2) is expected to be significantly deshielded, appearing at a lower field (higher ppm value) in the spectrum. docbrown.info The methoxy (B1213986) group protons (-OCH₃) will also be deshielded by the adjacent oxygen atom, typically appearing in the range of 3.5-4.0 ppm. libretexts.orglibretexts.org The methylene (B1212753) protons (H-3) will be influenced by both the chloro and methoxy groups, and their signal will likely be a complex multiplet due to coupling with adjacent protons. The acidic proton of the carboxylic acid group is highly deshielded and will appear far downfield, often as a broad singlet. libretexts.org

The stereochemical assignment at the chiral center (C-2) can be challenging. However, the use of chiral shift reagents or the analysis of coupling constants in high-resolution spectra can sometimes allow for the differentiation of enantiomers.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 12.0Broad SingletHighly deshielded acidic proton. libretexts.org
H-2 (-CHCl)4.0 - 4.5TripletDeshielded by the adjacent chlorine atom and carbonyl group.
H-4 (-OCH₃)3.3SingletTypical chemical shift for a methoxy group.
H-3 (-CH₂-)2.0 - 2.5MultipletInfluenced by adjacent chiral center and methoxy group.

Note: Predicted values are based on general principles of ¹H NMR spectroscopy and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info

The carbonyl carbon (-COOH) is the most deshielded and will appear at the lowest field (170-185 ppm). docbrown.info The carbon atom bonded to the chlorine (C-2) will also be significantly deshielded (50-70 ppm). The carbon of the methoxy group (C-4) will be influenced by the oxygen atom and will appear in the range of 50-60 ppm. The methylene carbon (C-3) will have a chemical shift in the typical alkyl region, but will be slightly deshielded by the adjacent functionalities.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)170 - 185
C-2 (-CHCl)50 - 70
C-4 (-OCH₃)50 - 60
C-3 (-CH₂-)30 - 40

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and may vary depending on the solvent and experimental conditions. docbrown.info

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.gov Esterification of the carboxylic acid group to a methyl or ethyl ester is a common derivatization strategy.

The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification. GC-MS is also highly effective for assessing the purity of a sample by detecting and identifying any volatile impurities. nih.govresearchgate.net

Typical GC-MS Parameters for Analysis

ParameterTypical Setting
GC Column Capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp. 50 °C, ramp to 280 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization. nih.govnih.gov

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantitative analysis. shodex.com LC-MS/MS is particularly valuable for determining the presence of the target compound in complex matrices. nih.gov

Typical LC-MS/MS Parameters for Analysis

ParameterTypical Setting
LC Column Reversed-phase (e.g., C18)
Mobile Phase Gradient of water with formic acid and acetonitrile
Ionization Source Electrospray Ionization (ESI), negative or positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Chromatographic Separations for Isomer Purity and Analysis

Chromatographic techniques are crucial for ensuring the isomeric purity of this compound. The presence of a chiral center at the C-2 position means that the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for the separation of enantiomers. mdpi.com These specialized columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. copbela.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. copbela.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent feature for a carboxylic acid is a very broad O–H stretching band and a strong, sharp C=O (carbonyl) stretching band. lumenlearning.comlibretexts.org The presence of the ether linkage and the carbon-chlorine bond would also give rise to specific signals.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber Range (cm⁻¹)
Carboxylic Acid (O-H) O-H stretch 3300-2500 (very broad) lumenlearning.comlibretexts.org
Alkane (C-H) C-H stretch 3000-2850 chromatographyonline.com
Carboxylic Acid (C=O) C=O stretch 1760-1690 (strong) lumenlearning.comlibretexts.org
Ether (C-O) C-O stretch 1320-1020 lumenlearning.comlibretexts.org

| Alkyl Halide (C-Cl) | C-Cl stretch | 800-600 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edu This technique can unambiguously establish the absolute configuration of a chiral center, providing conclusive proof of the molecule's stereochemistry. caltech.edu

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which a detailed model of the molecular structure can be built. jhu.edu The output includes precise bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystal structure analysis would reveal not only its molecular conformation but also how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding from the carboxylic acid groups. jhu.edunih.gov While this technique is powerful, its application is contingent upon the ability to grow a suitable, high-quality single crystal of the compound, which can be a significant challenge. caltech.edu

Computational and Theoretical Investigations of 2 Chloro 4 Methoxybutanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is widely applied to molecules of pharmaceutical interest to predict their geometries, vibrational frequencies, and electronic properties. mdpi.comnih.gov For derivatives of butanoic acid, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d), are employed to optimize the molecular geometry and characterize stationary points on the potential energy surface. biointerfaceresearch.com

Studies on analogous compounds, such as other substituted butanoic acids and chloro-methoxy phenyl derivatives, reveal common applications of DFT. biointerfaceresearch.comjcdronline.org These include:

Geometry Optimization : Determining the most stable 3D structure by finding the energy minimum.

Vibrational Analysis : Calculating theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. nih.govresearchgate.net

Electronic Properties : Analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap indicating chemical stability. mdpi.comsapub.org

Molecular Electrostatic Potential (MEP) : Mapping the MEP surface helps identify sites susceptible to electrophilic and nucleophilic attack. sapub.org

Parameter CalculatedMethod/Basis Set ExampleInformation GainedReference
Optimized GeometryDFT/B3LYP/6-31+G(d)Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. biointerfaceresearch.com
Vibrational FrequenciesDFT/B3LYP/6-311++G(d,p)Predicts theoretical IR and Raman spectra for structural confirmation. sapub.org
HOMO-LUMO Energy GapDFT/B3LYP/6–311++G(d,p)Indicates the molecule's kinetic stability and chemical reactivity. sapub.org
Mulliken Atomic ChargesDFT/B3LYP/6-31G(d,p)Describes the electron distribution among the atoms. jcdronline.org

The Hartree-Fock (HF) method is another fundamental ab-initio approach that solves the Schrödinger equation without empirical data. researchgate.net While generally less accurate than DFT for electron correlation effects, it serves as a crucial starting point for more advanced calculations, known as post-Hartree-Fock or composite methods. nasa.gov HF calculations are often used alongside DFT to provide a comparative analysis of a molecule's structural and electronic properties. jcdronline.org

For molecules like 2-chloro-6-methoxy-3-nitropyridine, researchers have used HF methods with basis sets such as 6-31+G(d,p) to perform geometry optimization and calculate vibrational frequencies. researchgate.net These results are often compared with those from DFT to assess the performance of different theoretical levels. jcdronline.org Composite methods, which combine results from several high-level calculations, can achieve very high accuracy but are computationally intensive and typically reserved for smaller molecules.

Conformational Analysis and Stereochemical Modeling

Conformational analysis is essential for flexible molecules like 2-Chloro-4-methoxybutanoic acid, which has several rotatable single bonds in its butanoic acid chain. scribd.com This analysis examines the energy changes associated with the rotation of molecular fragments around these bonds, identifying the most stable conformers. scribd.com The relative orientation of the chloro, methoxy (B1213986), and carboxyl groups can significantly influence the molecule's physical properties and biological activity.

Computational modeling can map the potential energy surface as a function of key dihedral angles. For the butanoic acid backbone, staggered conformations are generally more stable than eclipsed ones due to minimized torsional strain. scribd.com The presence of bulky and polar substituents like chlorine and the methoxy group introduces further steric and electrostatic interactions that dictate the preferred geometry. For example, studies on similar chlorophenoxy derivatives show that torsion angles in the side chain define a straighter or more bent conformation, which impacts biological function.

Prediction of Acidity (pKa) and Other Chemical Properties

Theoretical methods can predict key chemical properties, including the acid dissociation constant (pKa). The pKa is a measure of a compound's acidity in solution. For this compound, the primary acidic proton is on the carboxylic acid group. Its acidity is influenced by the inductive effect of the alpha-chloro substituent.

The electron-withdrawing nature of the chlorine atom at the C-2 position is expected to stabilize the carboxylate anion upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) compared to unsubstituted butanoic acid.

CompoundPropertyValue (kJ/mol)MethodReference
2-Chlorobutanoic acidΔrH° (Enthalpy of reaction)1410 ± 8.8Gas-phase, G+TS nist.gov
2-Chlorobutanoic acidΔrG° (Free energy of reaction)1383 ± 8.4Gas-phase, IMRE nist.gov

Reactive Force Field (ReaxFF) Simulations for Mechanistic Insights

Reactive Force Field (ReaxFF) simulations are a computational method designed to model chemical reactions. By allowing for the dynamic formation and breaking of chemical bonds, ReaxFF can provide mechanistic insights into complex chemical processes, including reaction pathways and transition states.

While ReaxFF is a powerful tool for discovering new reactions and predicting reactants, no specific studies applying this method to this compound were found in the reviewed literature. nih.gov In principle, such simulations could be used to explore its degradation pathways, reactivity with other molecules, or potential mechanisms of action if it were a biologically active compound.

Investigation of Intramolecular Interactions and Stability

The stability of a particular conformation of this compound is determined by a network of intramolecular interactions. Computational techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to identify and quantify these interactions. jcdronline.orgorientjchem.org

NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into adjacent antibonding orbitals, which contribute to molecular stability. jcdronline.org For this molecule, potential interactions include delocalization from the oxygen lone pairs of the methoxy and carboxyl groups or interactions involving the chlorine atom.

The possibility of intramolecular hydrogen bonding also exists, for instance, between the carboxylic acid proton and the oxygen of the methoxy group or the chlorine atom, depending on the molecule's conformation. Such interactions can significantly stabilize certain geometries over others. researchgate.net Analysis of the molecular electrostatic potential (MEP) can further highlight regions of positive and negative potential, indicating sites for intra- and intermolecular interactions. sapub.orgresearchgate.net

Future Research Directions in α Halo γ Methoxy Carboxylic Acid Chemistry

Development of Novel Stereoselective Catalysts for Synthesis

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a significant challenge in organic chemistry. For α-halo-γ-methoxy carboxylic acids, the carbon atom to which the halogen is attached (the α-carbon) is a stereocenter. Controlling the stereochemistry at this position is crucial for applications in pharmaceuticals and materials science.

Future research will likely focus on the development of new catalysts that can direct the synthesis towards a specific stereoisomer. Chiral carboxylic acids that bear a stereocenter at the α-position are integral to many natural products and therapeutic agents. rsc.org The development of catalytic asymmetric methods for their synthesis is therefore a vibrant area of research. rsc.org

Key research objectives in this area include:

Organocatalysis: Designing small organic molecules that can act as catalysts to promote stereoselective halogenation of γ-methoxy carboxylic acid precursors.

Transition Metal Catalysis: Exploring the use of transition metal complexes with chiral ligands to catalyze the enantioselective synthesis of 2-Chloro-4-methoxybutanoic acid and its analogs. rsc.org The choice of metal and ligand is critical for achieving high stereoselectivity.

Biocatalysis: Investigating the use of enzymes, or "biocatalysts," to perform stereoselective halogenation. Enzymes offer the potential for high selectivity under mild reaction conditions.

The table below summarizes potential catalytic systems for the stereoselective synthesis of α-halo-γ-methoxy carboxylic acids.

Catalyst TypeExample Catalyst ClassPotential Advantages
OrganocatalystCinchona alkaloid derivativesMetal-free, lower toxicity, readily available
Transition MetalChiral Rhodium or Iridium complexesHigh turnover numbers, broad substrate scope
BiocatalystHalogenase enzymesHigh enantioselectivity, mild reaction conditions

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the α-chloro substituent, and the γ-methoxy group. The electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid compared to its non-halogenated counterpart. msu.edu

Future research will aim to uncover new reactions and transformations that this class of compounds can undergo. This includes exploring their use as building blocks in the synthesis of more complex molecules. The presence of both an electrophilic center (the α-carbon) and a nucleophilic center (the carboxylic acid oxygen) allows for a variety of potential reactions.

Areas for exploration include:

Nucleophilic Substitution Reactions: Investigating the displacement of the α-chloro atom by a wide range of nucleophiles to introduce new functional groups.

Cyclization Reactions: Exploring intramolecular reactions where the carboxylic acid or other parts of the molecule react with the α-carbon to form cyclic compounds, such as lactones.

Radical Reactions: Investigating reactions that proceed through a radical intermediate at the α-carbon, which could lead to novel carbon-carbon bond formations.

Advancements in In-Situ Spectroscopic Monitoring of Reactions

Understanding the mechanism of a chemical reaction is key to optimizing it. In-situ spectroscopic techniques allow chemists to monitor the progress of a reaction in real-time, providing valuable information about reaction intermediates, kinetics, and the influence of reaction conditions.

For reactions involving this compound, future research will likely involve the application of advanced in-situ spectroscopic methods to gain a deeper understanding of their formation and reactivity. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the disappearance of reactants and the appearance of products over time. nih.gov

Specific areas of advancement include:

Development of specialized probes: Designing and utilizing fiber-optic probes that can be directly inserted into the reaction vessel for continuous monitoring.

Coupling with other analytical techniques: Combining in-situ spectroscopy with techniques like mass spectrometry to identify transient intermediates.

Data analysis and modeling: Using advanced data analysis methods to extract kinetic and mechanistic information from the spectroscopic data. nih.gov

The table below highlights some in-situ spectroscopic techniques and the information they can provide.

Spectroscopic TechniqueInformation Provided
FTIR SpectroscopyChanges in functional groups, reaction kinetics
Raman SpectroscopyMolecular vibrations, identification of intermediates
Nuclear Magnetic Resonance (NMR)Structural information, reaction progress

Computational Design of New Derivatives with Tunable Chemical Properties

Computational chemistry has become a powerful tool for designing new molecules with specific properties. By using computer models, researchers can predict the properties of a molecule before it is synthesized in the lab, saving time and resources.

In the context of this compound, computational methods can be used to design new derivatives with tailored chemical properties. For example, by systematically changing the substituents on the molecule, it is possible to fine-tune its reactivity, solubility, and other characteristics. researchgate.net

Future research in this area will focus on:

Quantum Chemical Calculations: Using high-level quantum chemical calculations to predict the electronic structure and reactivity of different derivatives.

Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments, such as in solution or in contact with a biological target.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing models that relate the chemical structure of these compounds to their observed activity, which can be used to guide the design of new, more potent derivatives.

By leveraging these computational tools, researchers can accelerate the discovery and development of new α-halo-γ-methoxy carboxylic acids with a wide range of potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.